molecular formula C17H23ClN2O3S B4725277 (2-Chloro-5-pyrrolidin-1-ylsulfonylphenyl)-(3-methylpiperidin-1-yl)methanone

(2-Chloro-5-pyrrolidin-1-ylsulfonylphenyl)-(3-methylpiperidin-1-yl)methanone

Cat. No.: B4725277
M. Wt: 370.9 g/mol
InChI Key: UZLZBIQGZRSUNJ-UHFFFAOYSA-N
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Description

(2-Chloro-5-pyrrolidin-1-ylsulfonylphenyl)-(3-methylpiperidin-1-yl)methanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorinated phenyl ring, a pyrrolidine sulfonyl group, and a methylpiperidine moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-pyrrolidin-1-ylsulfonylphenyl)-(3-methylpiperidin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the chlorination of a phenyl ring, followed by the introduction of a pyrrolidine sulfonyl group through sulfonation reactions. The final step involves the attachment of a methylpiperidine group via nucleophilic substitution reactions. Each step requires specific reaction conditions, such as controlled temperatures, catalysts, and solvents, to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-pyrrolidin-1-ylsulfonylphenyl)-(3-methylpiperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions typically result in the replacement of halogen atoms with other functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2-Chloro-5-pyrrolidin-1-ylsulfonylphenyl)-(3-methylpiperidin-1-yl)methanone is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound may serve as a probe for studying enzyme interactions and protein-ligand binding. Its structural features enable it to interact with specific biological targets, making it useful in biochemical assays and drug discovery research.

Medicine

In the medical field, this compound could be investigated for its potential therapeutic properties. Researchers may explore its efficacy as an inhibitor or activator of certain biological pathways, with the aim of developing new treatments for diseases.

Industry

Industrially, this compound can be utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymer synthesis.

Mechanism of Action

The mechanism of action of (2-Chloro-5-pyrrolidin-1-ylsulfonylphenyl)-(3-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biological pathways, depending on the nature of the target and the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-pyrrolidin-1-yl-benzoic acid: Shares the chlorinated phenyl ring and pyrrolidine group but lacks the sulfonyl and methylpiperidine moieties.

    3-chloro-N-[2-chloro-5-(pyrrolidin-1-ylsulfonyl)phenyl]propanamide: Contains similar functional groups but differs in the overall structure and connectivity of atoms.

Uniqueness

(2-Chloro-5-pyrrolidin-1-ylsulfonylphenyl)-(3-methylpiperidin-1-yl)methanone stands out due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2-chloro-5-pyrrolidin-1-ylsulfonylphenyl)-(3-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O3S/c1-13-5-4-8-19(12-13)17(21)15-11-14(6-7-16(15)18)24(22,23)20-9-2-3-10-20/h6-7,11,13H,2-5,8-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLZBIQGZRSUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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